molecular formula C18H15ClO4S B2609615 Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2415511-06-5

Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B2609615
CAS No.: 2415511-06-5
M. Wt: 362.82
InChI Key: FAVWCFWRBQFWJE-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring fused with a benzene ring, which is further substituted with a chloro and ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the sulfonation of 5-chloro-2-ethoxybenzene with a sulfonating agent, followed by the coupling of the resulting sulfonic acid with naphthalene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or oleum to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced derivatives, and substituted compounds, depending on the type of reaction and the reagents used .

Scientific Research Applications

Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins and enzymes critical for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate include other naphthalene derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

naphthalen-1-yl 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4S/c1-2-22-17-11-10-14(19)12-18(17)24(20,21)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVWCFWRBQFWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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